N,N-bis(cyanomethyl)-2-ethoxybenzamide N,N-bis(cyanomethyl)-2-ethoxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20021724
InChI: InChI=1S/C13H13N3O2/c1-2-18-12-6-4-3-5-11(12)13(17)16(9-7-14)10-8-15/h3-6H,2,9-10H2,1H3
SMILES:
Molecular Formula: C13H13N3O2
Molecular Weight: 243.26 g/mol

N,N-bis(cyanomethyl)-2-ethoxybenzamide

CAS No.:

Cat. No.: VC20021724

Molecular Formula: C13H13N3O2

Molecular Weight: 243.26 g/mol

* For research use only. Not for human or veterinary use.

N,N-bis(cyanomethyl)-2-ethoxybenzamide -

Specification

Molecular Formula C13H13N3O2
Molecular Weight 243.26 g/mol
IUPAC Name N,N-bis(cyanomethyl)-2-ethoxybenzamide
Standard InChI InChI=1S/C13H13N3O2/c1-2-18-12-6-4-3-5-11(12)13(17)16(9-7-14)10-8-15/h3-6H,2,9-10H2,1H3
Standard InChI Key COPLMCGAOOKLLR-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=CC=C1C(=O)N(CC#N)CC#N

Introduction

Chemical Identity and Structural Features

N,N-bis(cyanomethyl)-2-ethoxybenzamide belongs to the benzamide class, distinguished by its substitution at the amide nitrogen and the benzene ring. The IUPAC name, N,N-bis(cyanomethyl)-2-ethoxybenzamide, reflects its molecular architecture:

  • A benzamide core (C₆H₅CONH₂) modified with an ethoxy group (-OCH₂CH₃) at the 2-position.

  • Two cyanomethyl groups (-CH₂CN) bonded to the amide nitrogen, replacing the hydrogen atoms typically found in simpler benzamides.

Molecular and Spectroscopic Data

Key identifiers include:

PropertyValue
Molecular FormulaC₁₃H₁₃N₃O₂
Molecular Weight243.26 g/mol
Canonical SMILESCCOC1=CC=CC=C1C(=O)N(CC#N)CC#N
InChI KeyCOPLMCGAOOKLLR-UHFFFAOYSA-N
PubChem CID669653

The cyanomethyl groups introduce strong electron-withdrawing character, influencing the compound’s reactivity and intermolecular interactions. Infrared (IR) spectroscopy would likely reveal stretches for the nitrile groups (~2240 cm⁻¹), amide carbonyl (~1650 cm⁻¹), and ether C-O (~1250 cm⁻¹) .

Synthesis and Reaction Pathways

The synthesis of N,N-bis(cyanomethyl)-2-ethoxybenzamide typically involves multi-step reactions starting from 2-ethoxybenzoic acid. A plausible route includes:

Stepwise Synthesis

  • Acyl Chloride Formation: Reaction of 2-ethoxybenzoic acid with thionyl chloride (SOCl₂) to form 2-ethoxybenzoyl chloride.

  • Amide Formation: Treatment with bis(cyanomethyl)amine (NH(CH₂CN)₂) in the presence of a base (e.g., triethylamine) to yield the target compound.

This method parallels the synthesis of N-(4-chlorophenyl)-3,4-dimethoxybenzamide, where coupling agents like dicyclohexylcarbodiimide (DCC) facilitate amide bond formation.

Byproducts and Optimization

Side reactions may include:

  • Hydrolysis of nitrile groups to carboxylic acids under acidic conditions.

  • Ether cleavage under strong nucleophiles (e.g., HI).
    Optimization involves controlling reaction temperature (<40°C) and using anhydrous solvents to mitigate hydrolysis .

Physicochemical Properties

Experimental data for N,N-bis(cyanomethyl)-2-ethoxybenzamide remain sparse, but predictions can be made based on structural analogs:

Solubility and Stability

PropertyPredicted Value
Water Solubility<0.1 mg/mL (low polarity)
LogP (Octanol-Water)~1.8 (moderately lipophilic)
Melting Point130–140°C (estimated)

The compound’s low water solubility aligns with related benzamides like 2-ethoxybenzamide (melting point 132–134°C) . Stability studies suggest susceptibility to photodegradation, necessitating storage in amber containers under inert atmospheres.

Comparative Analysis with Structural Analogs

N-(4-Chlorophenyl)-3,4-dimethoxybenzamide

This analog (C₁₅H₁₄ClNO₃) shares a benzamide core but differs in substituents:

  • Methoxy groups enhance solubility via hydrogen bonding.

  • Chlorophenyl moiety increases lipophilicity (LogP ~2.5).

2-Ethoxybenzamide

A simpler analog (C₉H₁₁NO₂) with analgesic properties. Its ethoxy group aligns with N,N-bis(cyanomethyl)-2-ethoxybenzamide, but the absence of cyanomethyl groups reduces steric hindrance and electronic complexity .

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